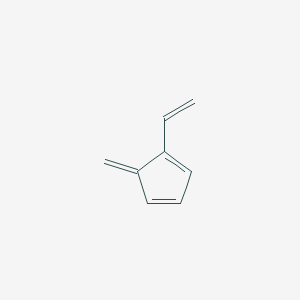![molecular formula C18H35N B14323199 2-Octyl-2-azaspiro[5.5]undecane CAS No. 105599-60-8](/img/structure/B14323199.png)
2-Octyl-2-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl-2-azaspiro[5.5]undecane is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings. This compound belongs to the class of azaspiro compounds, which are known for their intriguing conformational and stereochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2-azaspiro[5.5]undecane typically involves the annulation of cyclopentane and other ring systems. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often involve the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as nitroxyl radicals.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Nitroxyl radicals, such as 4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro[5.5]undecane N-oxyl.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amino alcohols .
Applications De Recherche Scientifique
2-Octyl-2-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Octyl-2-azaspiro[5.5]undecane involves its interaction with molecular targets through its unique spiro structure. The nitrogen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.
Comparaison Avec Des Composés Similaires
2-Octyl-2-azaspiro[5.5]undecane can be compared with other azaspiro compounds, such as:
1-Azaspiro[5.5]undecane: Similar in structure but lacks the octyl group, leading to different chemical properties and reactivity.
2-Azaspiro[3.4]octane: A smaller spiro compound with different stereochemical properties.
Propriétés
Numéro CAS |
105599-60-8 |
|---|---|
Formule moléculaire |
C18H35N |
Poids moléculaire |
265.5 g/mol |
Nom IUPAC |
2-octyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C18H35N/c1-2-3-4-5-6-10-15-19-16-11-14-18(17-19)12-8-7-9-13-18/h2-17H2,1H3 |
Clé InChI |
MPHGTDQHXZAPFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1CCCC2(C1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


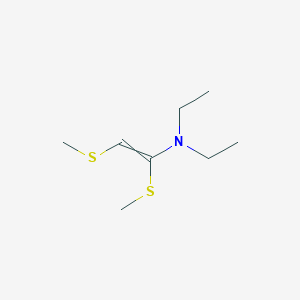
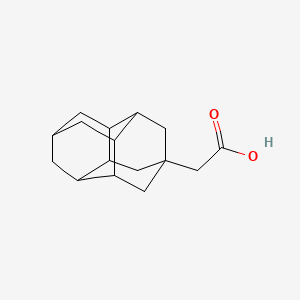
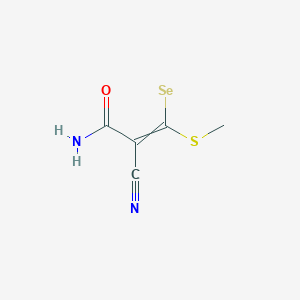
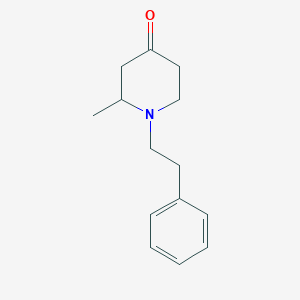
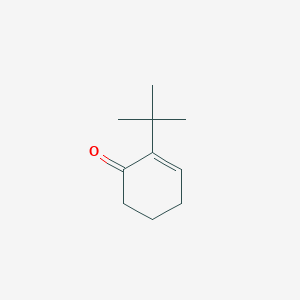
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
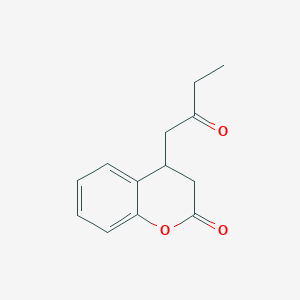
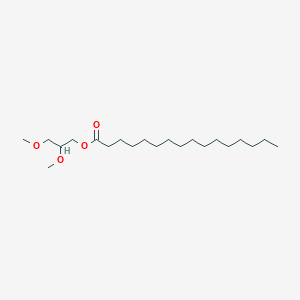
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
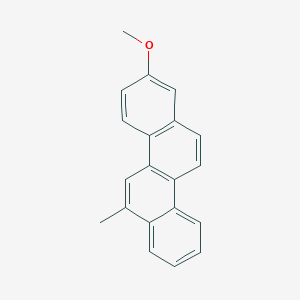
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

